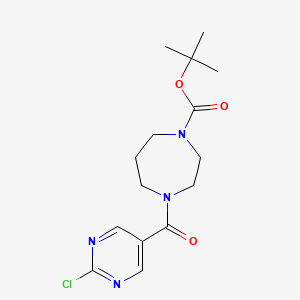

![molecular formula C19H14N2O2 B2849418 3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1321880-37-8](/img/structure/B2849418.png)

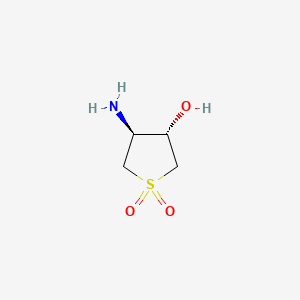

3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a benzofuro[3,2-d]pyrimidine derivative and has a unique structure that makes it a promising candidate for drug design and development.

Applications De Recherche Scientifique

Synthesis and Structural Modifications

Heteroatom-Substituted Analogues for Improved Properties : Structural modifications by introducing nitrogen atoms into the cinnamyl ring of compounds similar to 3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one have been investigated to enhance pharmacologic properties like solubility, bioavailability, and toxicity. These modifications aim to retain the compounds' apoptosis-inducing activity while improving their pharmacological profiles. Pyrimidine and pyridine analogues showed increased solubility and potent apoptotic activity, making them promising candidates for acute myeloid leukemia treatment (Xia et al., 2011).

Synthesis of Quinazolin-4(3H)-ones : The synthesis of quinazolin-4(3H)-ones through the amidine arylation method, involving compounds structurally related to 3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one, has been reported. This method has proven applicable for synthesizing quinazolin-4(3H)-ones, demonstrating the versatility and synthetic utility of pyrimidin-4(3H)-one derivatives (Li et al., 2013).

Biological Activities and Applications

Cytotoxic Activity Against Cancer Cells : New derivatives of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one, structurally related to 3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one, have been synthesized and evaluated for their cytotoxic activities against human liver and breast cancerous cell lines. Quantum-chemical calculations were also performed to understand their molecular properties, indicating potential for therapeutic applications in cancer treatment (Kökbudak et al., 2020).

Inhibitors of DNA Polymerase III : Pyrazolo[3,4-d]pyrimidin-4-ones, analogues of 3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one, have been developed as novel inhibitors of DNA polymerase III in Staphylococcus aureus. These compounds represent a new class of antimicrobials with promising activity against Gram-positive bacteria, highlighting their potential in addressing bacterial resistance (Ali et al., 2003).

Mécanisme D'action

Target of Action

Similar compounds such as pyrido[2,3-d]pyrimidines have been reported to target a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

For instance, pyrido[2,3-d]pyrimidines have been found to inhibit the above-mentioned targets, thereby disrupting their normal functioning .

Biochemical Pathways

Similar compounds have been found to affect various signaling pathways associated with the above-mentioned targets .

Result of Action

The inhibition of the above-mentioned targets by similar compounds can lead to a variety of effects, depending on the specific target and the type of cells involved .

Propriétés

IUPAC Name |

3-[(E)-3-phenylprop-2-enyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c22-19-18-17(15-10-4-5-11-16(15)23-18)20-13-21(19)12-6-9-14-7-2-1-3-8-14/h1-11,13H,12H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPQLFGWFUNVMD-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

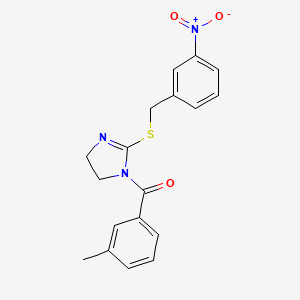

![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2849339.png)

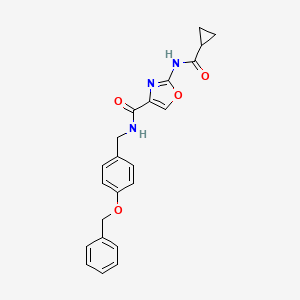

![3-Bromo-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2849344.png)

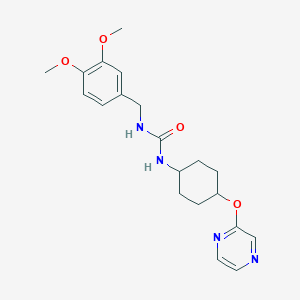

![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2849346.png)

![2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849348.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2849352.png)

![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2849355.png)